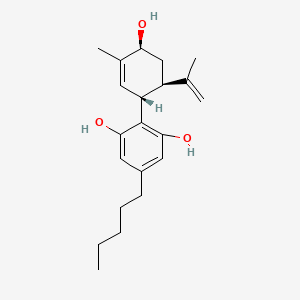
N-Acetylloline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylloline Hydrochloride is a chemical compound with the molecular formula C10H17ClN2O2. It is a member of the loline alkaloids, which are naturally occurring insecticidal and insect-deterrent compounds produced in grasses and other plant species . This compound has been studied for its potential vasoconstrictive capacity on bovine lateral saphenous veins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylloline Hydrochloride typically involves the acetylation of loline, a naturally occurring alkaloid. The reaction conditions often require the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetylloline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of loline alkaloids.
Biology: Investigated for its insecticidal properties and potential use in pest control.
Medicine: Studied for its vasoconstrictive properties and potential therapeutic applications in vascular diseases.
Industry: Utilized in the development of insect-resistant crops and other agricultural applications
Mechanism of Action
The mechanism of action of N-Acetylloline Hydrochloride involves its interaction with specific molecular targets. In insecticidal applications, it disrupts the nervous system of insects, leading to paralysis and death. In vascular studies, it acts on smooth muscle cells, causing vasoconstriction through the modulation of calcium ion channels .
Comparison with Similar Compounds
- N-Acetylfestucine Hydrochloride
- N-Acetylcysteine
Comparison: N-Acetylloline Hydrochloride is unique among loline alkaloids due to its specific acetylation, which imparts distinct chemical and biological properties. Compared to N-Acetylfestucine Hydrochloride, it has a different molecular structure that affects its reactivity and biological activity. N-Acetylcysteine, on the other hand, is primarily known for its antioxidant properties and is used in different therapeutic contexts .
Properties
CAS No. |
3148-41-2 |
|---|---|
Molecular Formula |
C₁₀H₁₆N₂O₂ .HCl |
Molecular Weight |
196.253646 |
Synonyms |
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-N-methyl-acetamide monohydrochloride; N-Acetylfestucine Hydrochloride; N-Acetylloline Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one](/img/structure/B1145097.png)

